1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Cleavage to Secondary Amines : A study described the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are easily reduced to secondary amines, highlighting a synthetic application of urea derivatives in the production of secondary amines (Kim, Lee, & Wiegrebe, 1984).
Construction of Nitrogen Heterocycles : Another research demonstrated the use of benzo-fused nitrogen heterocycles (like tetrahydroquinolines) for migratory ring expansion, leading to the synthesis of medium-ring nitrogen heterocycles, which are challenging to obtain otherwise (Hall et al., 2016).
Biological Evaluation
Antiacetylcholinesterase Activity : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking pharmacophoric moieties for enhanced inhibitory activities, demonstrating the potential therapeutic applications of urea derivatives (Vidaluc et al., 1995).
Antiepileptic Properties : Novel urea derivatives were synthesized and screened for antiepileptic properties, showing significant activity in models used for evaluating antiepileptic drugs. This illustrates the pharmaceutical research applications of urea derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27-8-2-3-17-13-18(4-6-20(17)27)21(28-9-11-30-12-10-28)15-25-24(29)26-19-5-7-22-23(14-19)32-16-31-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHFAKSTWPBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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